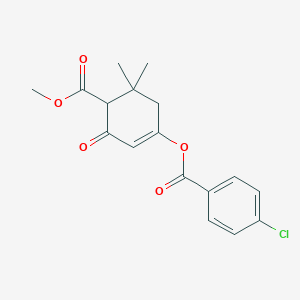
N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine, also known as BISA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. BISA is a heterocyclic compound that contains a benzimidazole ring and a dimethylphenyl group, making it a unique molecule with interesting properties.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine is not well understood. However, it has been suggested that N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine may inhibit the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine may also inhibit viral replication by interfering with viral enzymes or by inhibiting viral entry into host cells. The antibacterial activity of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine may be due to its ability to disrupt bacterial cell membranes or inhibit bacterial enzymes.
Biochemical and Physiological Effects:
N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further research. N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has been shown to induce apoptosis in cancer cells, leading to cell death. N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties. Additionally, N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, suggesting that it may have potential applications in the treatment of metabolic disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has low toxicity, making it a safe compound to work with in lab experiments. However, one of the limitations of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine is its limited solubility in water, which may make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine. One direction is to further investigate its potential applications in cancer therapy, antiviral therapy, and antibacterial therapy. Another direction is to study the mechanism of action of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine in more detail to gain a better understanding of how it works. Additionally, research could be done to optimize the synthesis of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine and to develop more soluble derivatives of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine for use in lab experiments.
Synthesis Methods
The synthesis of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine involves the reaction of 2,5-dimethylphenylamine with 2-carboxybenzaldehyde in the presence of a dehydrating agent such as polyphosphoric acid. The reaction yields N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine as a yellow solid with a melting point of 218-220°C. The synthesis of N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine is relatively simple and reproducible, making it a promising compound for further research.
Scientific Research Applications
N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has been investigated for its antitumor, antiviral, and antibacterial properties. N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has been shown to inhibit the replication of certain viruses, including HIV and HCV, making it a potential antiviral agent. N-(1H-benzimidazol-2-yl)-N-(2,5-dimethylphenyl)amine has also been shown to exhibit antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
Molecular Formula |
C15H15N3 |
|---|---|
Molecular Weight |
237.3 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C15H15N3/c1-10-7-8-11(2)14(9-10)18-15-16-12-5-3-4-6-13(12)17-15/h3-9H,1-2H3,(H2,16,17,18) |
InChI Key |
JYDYMGIBJJSHOU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC2=NC3=CC=CC=C3N2 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B296039.png)
![N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine](/img/structure/B296040.png)

![3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone](/img/structure/B296045.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B296046.png)


![Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate](/img/structure/B296050.png)
![Methyl 2-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]benzoate](/img/structure/B296051.png)
![6-[(Diphenylboryl)oxy]-6-oxo-1,5-hexanediamine](/img/structure/B296052.png)
![2-[(diphenylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine](/img/structure/B296053.png)
![1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine](/img/structure/B296055.png)
